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molecular formula C6H6FNO B144278 2-Fluoro-3-(hydroxymethyl)pyridine CAS No. 131747-55-2

2-Fluoro-3-(hydroxymethyl)pyridine

Cat. No. B144278
M. Wt: 127.12 g/mol
InChI Key: CMAIZPVYDZEAJD-UHFFFAOYSA-N
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Patent
US08877804B2

Procedure details

(2-Fluoropyridin-3-yl)methanol (508 mg, 3.998 mmol) was first treated with SOCl2 (1.5 ml) in CH2Cl2 (5 ml) at rt for 3 hrs. The solvent was removed to get a crude 3-(chloromethyl)-2-fluoropyridine. Then following General Procedure A, the title compound (910 mg, 85%) was prepared from 2-amino-4-chlorobenzenethiol (957 mg, 5.995 mmol), K2CO3 (2.7 g, 19.98 mmol) in DMF (20 ml).
Quantity
508 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH2:8]O)=[CH:6][CH:5]=[CH:4][N:3]=1.O=S(Cl)[Cl:12]>C(Cl)Cl>[Cl:12][CH2:8][C:7]1[C:2]([F:1])=[N:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
508 mg
Type
reactant
Smiles
FC1=NC=CC=C1CO
Name
Quantity
1.5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C(=NC=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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